molecular formula C₂₁H₃₀N₃NaO₈S B1150409 (2R,(beta)S)-GC376

(2R,(beta)S)-GC376

Cat. No. B1150409
M. Wt: 507.53
InChI Key: BSPJDKCMFIPBAW-KFITZLAOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,βS)-GC376 is the impurity of GC376;  GC376 is a 3CLpro inhibitor.

Scientific Research Applications

Alzheimer's Disease Research

(2R,(beta)S)-GC376 has been studied in the context of Alzheimer's disease. Research on beta-amyloid fibrils associated with Alzheimer's disease utilized this compound to investigate the internal and external quaternary contacts within these fibrils. Solid-state nuclear magnetic resonance (NMR) measurements were key in this study, providing insights into the structural organization of beta-amyloid peptides, which are crucial in the understanding and potential treatment of Alzheimer's disease (Petkova, Yau, & Tycko, 2006).

Immunology and Cell Signaling

In immunology, this compound has been employed to study the human granulocyte-macrophage colony-stimulating factor receptor (GMR). This involved characterizing the intracellular domain of the GMR alpha subunit and its role in signaling pathways. The research provided insights into how GMR alpha influences the activation of the JAK/STAT pathway and protein stabilization (Doyle & Gasson, 1998).

COVID-19 Research

This compound has shown significant potential in COVID-19 research. It was identified as an effective inhibitor of the main protease of SARS-CoV-2, crucial for viral replication. Studies demonstrated that this compound could inhibit virus replication in cell culture, presenting it as a promising candidate for COVID-19 treatment. These findings have implications for developing effective therapies against COVID-19 and related coronavirus infections (Vuong et al., 2020), (Fu et al., 2020).

Cancer Research

This compound has also been utilized in cancer research, particularly in studying GC-rich gene fragments implicated in tumorigenesis. The research explored the use of additives like DMSO and betaine in the assembly and amplification of these gene fragments, which are challenging due to secondary structure formation and mispriming. This research aids in understanding and targeting specific genes associated with cancer (Jensen, Fukushima, & Davis, 2010).

Chromosome Studies

In chromosome studies, this compound played a role in the Chromosome Conformation Capture (3C) methodology, particularly in the 3C-Carbon Copy (5C) approach. This technique is crucial for identifying physical interactions between genetic elements and understanding gene regulation and chromosome structure (Dostie et al., 2006).

properties

Molecular Formula

C₂₁H₃₀N₃NaO₈S

Molecular Weight

507.53

IUPAC Name

sodium;(2R)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate

InChI

InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1

InChI Key

BSPJDKCMFIPBAW-KFITZLAOSA-M

SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]

synonyms

(2R,(beta)S)-GC376

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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